molecular formula C12H19NO5 B582524 (S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid CAS No. 1352721-92-6

(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid

Cat. No.: B582524
CAS No.: 1352721-92-6
M. Wt: 257.286
InChI Key: OZAWLTYEPXIRGI-VIFPVBQESA-N
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Description

(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.286. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as (S)-1-tert-Butoxycarbonylmethyl-4-oxo-piperidine-2-carboxylic acid, is a derivative of the tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in synthetic organic chemistry . It is introduced into a molecule to protect a functional group from unwanted reactions, allowing for chemoselectivity in subsequent chemical reactions .

Mode of Action

The Boc group acts as a protecting group, shielding reactive sites in a molecule during a chemical reaction . This allows for selective reactions to occur at other sites in the molecule . The Boc group can be removed in a subsequent step when the protected functionality is needed for further chemical reactions .

Biochemical Pathways

The boc group’s role as a protecting group suggests it may be involved in various biochemical synthesis pathways where protection of functional groups is required .

Pharmacokinetics

The boc group is known to be removed under acidic conditions . This suggests that the compound’s bioavailability and pharmacokinetics may be influenced by factors such as pH and the presence of certain enzymes or reagents that can facilitate the removal of the Boc group .

Result of Action

The primary result of the action of this compound is the protection of sensitive functional groups during chemical reactions . This allows for more complex molecules to be synthesized without unwanted side reactions . Once the Boc group is removed, the previously protected functional group can participate in further reactions .

Action Environment

The action of this compound, particularly the removal of the Boc group, is influenced by the chemical environment. Acidic conditions are typically required for the removal of the Boc group . Therefore, factors such as pH, temperature, and the presence of specific reagents or catalysts can influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

(2S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-10(15)7-13-5-4-8(14)6-9(13)11(16)17/h9H,4-7H2,1-3H3,(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAWLTYEPXIRGI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN1CCC(=O)C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856722
Record name (2S)-1-(2-tert-Butoxy-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352721-92-6
Record name (2S)-1-(2-tert-Butoxy-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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